molecular formula C11H15BrClNO B13556496 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride

1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B13556496
M. Wt: 292.60 g/mol
InChI Key: XBRZIJHNGKWOCM-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H14BrNO·HCl It is a cyclobutanamine derivative, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 3-methoxyphenylcyclobutan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclobutanation: The brominated intermediate is then subjected to cyclobutanation, which involves the formation of the cyclobutane ring. This step may require specific catalysts and reaction conditions to ensure the desired product is obtained.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(3-methoxyphenyl)cyclobutan-1-amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-carboxylic acid.

    Reduction: Formation of 1-(3-methoxyphenyl)cyclobutan-1-amine.

    Substitution: Formation of 1-(4-azido-3-methoxyphenyl)cyclobutan-1-amine or 1-(4-cyano-3-methoxyphenyl)cyclobutan-1-amine.

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the phenyl ring may play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors. The cyclobutanamine moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Bromo-3-methylphenyl)cyclobutan-1-amine: Differing by the presence of a methyl group instead of a methoxy group.

    1-(4-Methoxyphenyl)cyclobutan-1-amine: Lacking the bromine atom.

    1-(4-Bromophenyl)cyclobutan-1-amine: Lacking the methoxy group.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H14BrNO.ClH/c1-14-10-7-8(3-4-9(10)12)11(13)5-2-6-11;/h3-4,7H,2,5-6,13H2,1H3;1H

InChI Key

XBRZIJHNGKWOCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(CCC2)N)Br.Cl

Origin of Product

United States

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